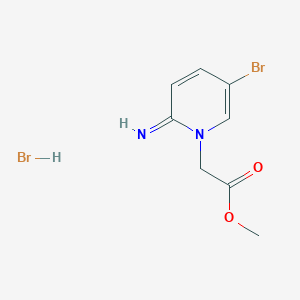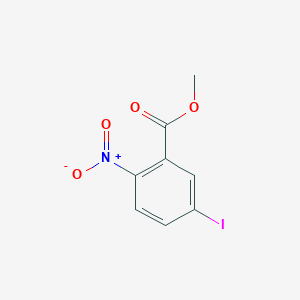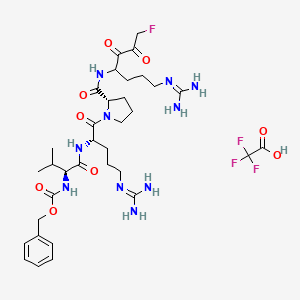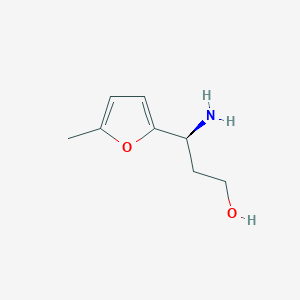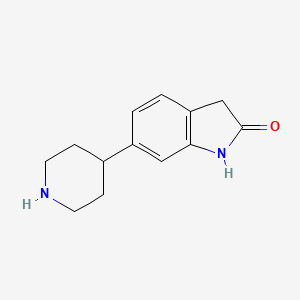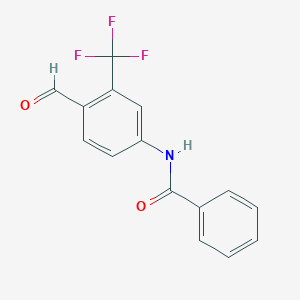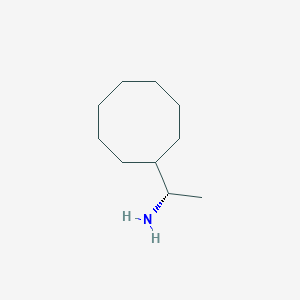
(S)-1-Cyclooctylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Cyclooctylethan-1-amine is a chiral amine compound characterized by a cyclooctyl group attached to an ethylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclooctylethan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 1-cyclooctylethanone using chiral catalysts or reagents to achieve the desired enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce the precursor compounds efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Cyclooctylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with metal catalysts like palladium on carbon (Pd/C) is frequently employed.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-1-Cyclooctylethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in enzyme-catalyzed reactions and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-Cyclooctylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
®-1-Cyclooctylethan-1-amine: The enantiomer of (S)-1-Cyclooctylethan-1-amine, with similar chemical properties but different biological activities.
Cyclooctylamine: A simpler analog without the ethyl group, used in various chemical syntheses.
1-Cyclooctylethanol: The alcohol counterpart, which can be converted to the amine through reductive amination.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and chiral recognition processes.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
(1S)-1-cyclooctylethanamine |
InChI |
InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
Clé InChI |
HTOLFJDWLXYKSF-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1CCCCCCC1)N |
SMILES canonique |
CC(C1CCCCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


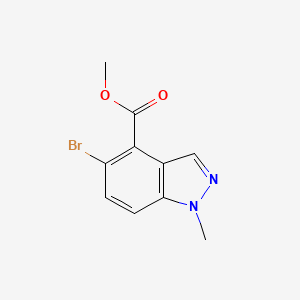
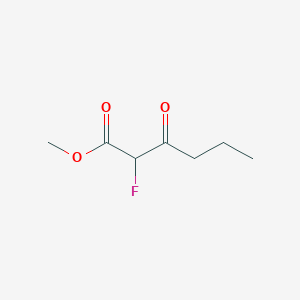
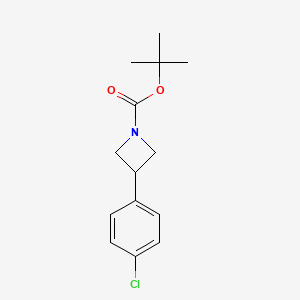
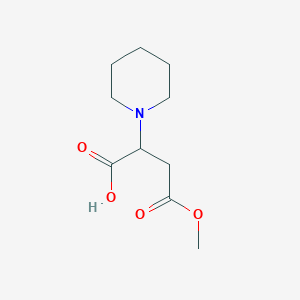
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
